molecular formula C12H9NO6 B12516441 Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate

Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate

Cat. No.: B12516441
M. Wt: 263.20 g/mol
InChI Key: YDJPHSNZGRVPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate is a compound belonging to the class of nitrofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be esterified using methanol in the presence of a catalyst such as a gold nanocluster or a copper carbide and cobalt nitride system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group can undergo esterification with alcohols to form different esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and acid catalysts.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrofuran derivatives.

    Esterification: Different ester derivatives depending on the alcohol used.

Scientific Research Applications

Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate is unique due to its combination of the nitrofuran moiety with an ethenyl group, which enhances its reactivity and potential biological activity. This structural feature allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPHSNZGRVPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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